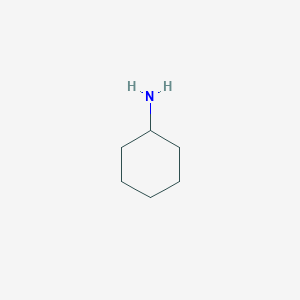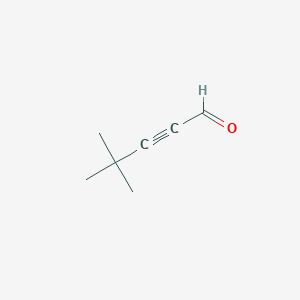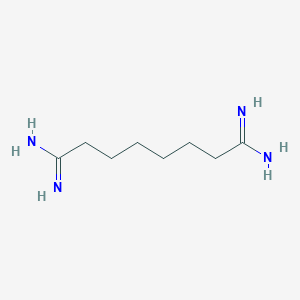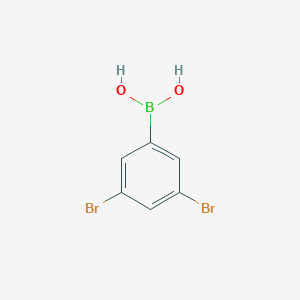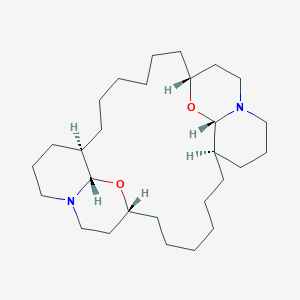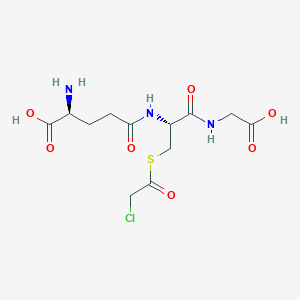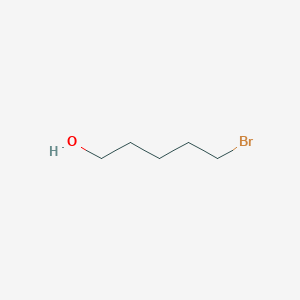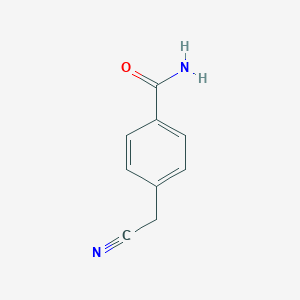
4-(Cyanomethyl)benzamide
Overview
Description
4-(Cyanomethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a cyanomethyl group attached to the benzamide structure. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is a specialty product used for proteomics research
Mode of Action
It is known that benzamide derivatives can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their skeletal resemblance with naturally occurring nucleotides .
Result of Action
Benzimidazole derivatives, which share a similar structure, have been shown to exhibit numerous medicinal and pharmacological effects .
Biochemical Analysis
Biochemical Properties
Benzamide derivatives have been reported to interact with enzymes such as cholinesterase
Cellular Effects
Benzamide derivatives have been reported to have significant inhibitory effects on cells
Molecular Mechanism
Benzamide derivatives have been reported to inhibit cholinesterase enzymes , suggesting that 4-(Cyanomethyl)benzamide may have similar interactions at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitrilase-Mediated Hydrolysis: : This method involves the synthesis of a 4-(cyanomethyl)azetidin-2-one precursor followed by selective hydrolysis of the nitrile group using a nitrilase enzyme. This approach is advantageous for its selectivity, avoiding potential side reactions with other functional groups.
-
Modification of Pre-existing Benzamides: : This method involves modifying an existing benzamide derivative to introduce the cyanomethyl group. Reactions like alkylation or substitution reactions on a suitable precursor can be employed.
Industrial Production Methods
Industrial production methods for 4-(Cyanomethyl)benzamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
-
Hydrolysis of the Nitrile Group: : This reaction can lead to the formation of 4-(carboxymethyl)benzamide using either chemical or enzymatic methods.
-
Reactions with the Amide Group: : The amide group can undergo reactions like alkylation, acylation, or reduction, offering possibilities for further derivatization.
-
Cyclization Reactions: : The cyanomethyl group can participate in cyclization reactions with other functional groups, leading to the formation of heterocyclic compounds with potentially valuable biological activities.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids or bases for chemical hydrolysis, and nitrilase enzymes for enzymatic hydrolysis.
Alkylation and Acylation: Reagents such as alkyl halides and acyl chlorides are commonly used.
Cyclization: Various catalysts and reaction conditions can be employed depending on the desired heterocyclic compound.
Major Products
4-(Carboxymethyl)benzamide: Formed from the hydrolysis of the nitrile group.
Heterocyclic Compounds: Formed from cyclization reactions involving the cyanomethyl group.
Scientific Research Applications
4-(Cyanomethyl)benzamide has a wide range of scientific research applications:
-
Chemistry: : It serves as a versatile precursor for synthesizing various heterocyclic compounds, which are important in the development of new materials and chemical processes.
-
Biology: : The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitrilase enzymes.
-
Medicine: : Potential therapeutic applications include the development of antihypertensive and antiarrhythmic agents, as well as antiviral and anticancer drugs.
-
Industry: : It is used in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)benzamide: Formed from the hydrolysis of 4-(Cyanomethyl)benzamide.
N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A heterocyclic compound formed from cyclization reactions involving the cyanomethyl group.
Uniqueness
This compound is unique due to its ability to undergo a variety of chemical reactions, leading to the formation of diverse and biologically active compounds. Its versatility as a precursor in organic synthesis and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
4-(cyanomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUKNUOQYOMHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585410 | |
| Record name | 4-(Cyanomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114365-07-0 | |
| Record name | 4-(Cyanomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



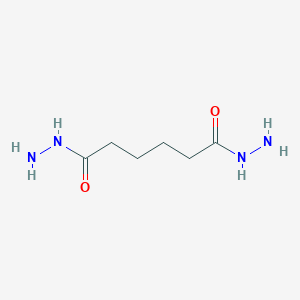
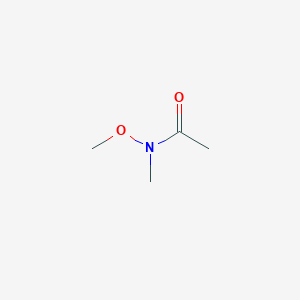
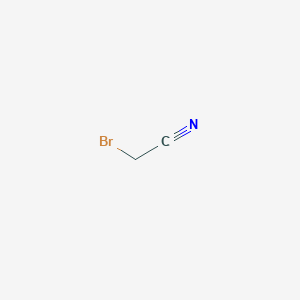
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)
